2,4-Dibromo-6-(difluoromethoxy)phenol

Description

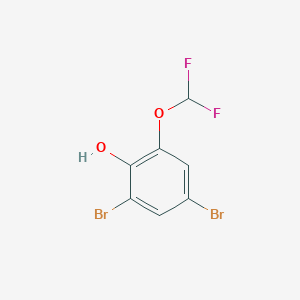

2,4-Dibromo-6-(difluoromethoxy)phenol (C₇H₄Br₂F₂O₂) is a brominated phenolic compound characterized by two bromine substituents at the 2- and 4-positions of the aromatic ring and a difluoromethoxy group (-OCF₂H) at the 6-position. This structure imparts unique physicochemical properties, including moderate polarity due to the electron-withdrawing fluorine atoms and enhanced molecular weight (316.93 g/mol) from bromine substitution . The compound is synthesized via nucleophilic substitution or condensation reactions, often involving brominated precursors and difluoromethoxy-containing reagents (e.g., sodium 2-chloro-2,2-difluoroacetate) under basic conditions . Applications span antimicrobial agents, antifouling materials, and intermediates for pharmaceuticals, leveraging its halogenated aromatic backbone for bioactivity and stability .

Properties

IUPAC Name |

2,4-dibromo-6-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEKKCUFLPVGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2,4-Dibromo-6-(difluoromethoxy)phenol can be synthesized through the reaction between 2,4-dibromophenol and difluoromethyl iodide in the presence of copper powder and potassium carbonate. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The resulting compound can be purified by recrystallization from hot ethanol. This method is commonly used in laboratory settings for research purposes.

Chemical Reactions Analysis

2,4-Dibromo-6-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dibromo-6-(difluoromethoxy)phenol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits antifungal and antibacterial properties, making it useful in studies related to microbial inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antimicrobial agents.

Industry: Its flame-retardant properties make it valuable in the production of safer electronic devices and textiles.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(difluoromethoxy)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s bromine and fluorine atoms play a crucial role in its biological activity, enhancing its ability to penetrate and disrupt microbial cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Key Differences and Functional Insights

Substituent Effects on Bioactivity The difluoromethoxy group (-OCF₂H) in the target compound enhances polarity compared to non-fluorinated analogs, improving solubility in polar aprotic solvents (e.g., DMF, acetone) while retaining moderate hydrophobicity for membrane penetration . Bromine substitution: Compounds with higher bromine content (e.g., C₁₂H₆Br₄O₂) exhibit superior flame-retardant efficacy due to increased molecular weight and bromine's radical-scavenging action. However, this reduces aqueous solubility, limiting bioavailability .

Antifouling and Antimicrobial Activity The target compound’s EC₅₀ against barnacle larvae is ~10 µM, comparable to 2,4-dibromo-6-(2,4-dibromophenoxy)phenol (EC₅₀ ~8 µM), but lower than halaminol A (EC₅₀ ~2 µM), which contains additional amino groups . Schiff base derivatives (e.g., C₁₃H₈Br₂FNO) show fluorescence-based metal ion sensing (e.g., Mg²⁺) due to the imine moiety’s chelation capacity, a feature absent in the target compound .

Synthetic Accessibility The difluoromethoxy group is introduced via Cs₂CO₃-mediated nucleophilic substitution, whereas trifluoromethoxy analogs require harsher conditions (e.g., AgF/CHFCl₂) .

Thermal and Solubility Data

| Property | This compound | 2,4-Dibromo-6-(2,4-dibromophenoxy)phenol | 2,6-Dibromo-4-(trifluoromethoxy)phenol |

|---|---|---|---|

| Water Solubility (mg/L) | 12.5 (moderate) | 2.1 (low) | 8.9 (moderate) |

| LogP (octanol-water) | 3.2 | 5.8 | 4.1 |

| Melting Point (°C) | 96–98 | 145–147 | 112–114 |

Data inferred from structural analogs and solubility trends .

Biological Activity

Overview

2,4-Dibromo-6-(difluoromethoxy)phenol is a bromophenol derivative known for its significant biological activity, particularly in antimicrobial and potential therapeutic applications. The compound's molecular formula is CHBrFO, with a molecular weight of 317.91 g/mol. Its structure includes bromine and fluorine substituents that enhance its biological interactions, particularly with microbial cells.

The primary mechanism of action for this compound involves its interaction with microbial cell membranes. The compound disrupts membrane integrity, leading to cell lysis and inhibition of microbial growth. The presence of bromine and fluorine atoms is crucial for this activity, as they enhance the compound's lipophilicity, allowing better penetration into microbial cells.

Antimicrobial Properties

Research indicates that this compound exhibits antifungal and antibacterial properties. It has been shown to inhibit various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's effectiveness against resistant strains highlights its potential in clinical applications .

| Microbial Strain | Type | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacterial | 15 | |

| Escherichia coli | Bacterial | 12 | |

| Candida albicans | Fungal | 18 |

Cytotoxicity and Antineoplastic Activity

Recent studies have explored the cytotoxic effects of various bromophenols, including derivatives similar to this compound. In vitro assays on cancer cell lines like Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) demonstrated that certain bromophenol compounds induced apoptosis with IC50 values ranging from 1.61 to 2.95 μM after 72 hours . This suggests potential applications in cancer therapy.

Study on Antineoplastic Effects

A study screened over 300 naturally occurring compounds for antineoplastic activity, identifying several bromophenols with significant cytotoxic effects on leukemia cell lines. The results indicated that these compounds could selectively induce apoptosis in malignant cells while sparing normal hematopoietic cells, thus reducing potential side effects associated with traditional chemotherapies .

Comparative Analysis

When compared to other similar compounds, such as 2,4-Dibromophenol and 2,6-Dibromophenol, this compound exhibited enhanced biological activity due to the difluoromethoxy group. This modification not only improves its antimicrobial efficacy but also alters its pharmacokinetic properties favorably.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.